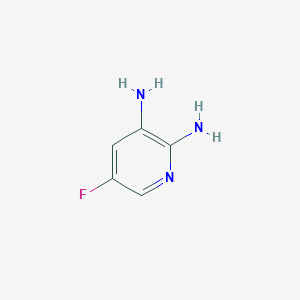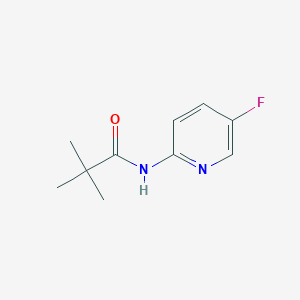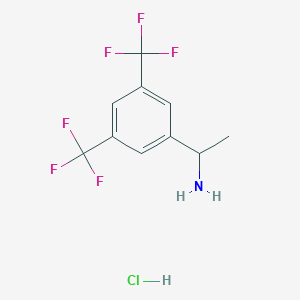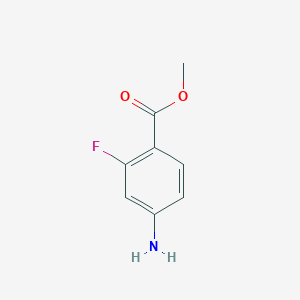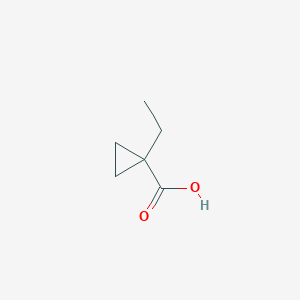
6-Morpholinohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Morpholinohexanoic acid is an organic compound that features a morpholine ring attached to a hexanoic acid chain. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and hexanoic acid. Morpholine is a heterocyclic amine, while hexanoic acid is a carboxylic acid. The combination of these two functional groups in a single molecule provides a versatile platform for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Morpholinohexanoic acid typically involves the reaction of morpholine with a suitable hexanoic acid derivative. One common method is the nucleophilic substitution reaction where morpholine reacts with 6-bromohexanoic acid. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-Morpholinohexanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Solvents like DMF or dimethyl sulfoxide (DMSO) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylate salts or esters.
Reduction: Hexanol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
6-Morpholinohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly as a potential therapeutic agent.
Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Morpholinohexanoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The morpholine ring can enhance the compound’s ability to cross cell membranes, while the hexanoic acid chain can interact with hydrophobic regions of proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
6-(Piperidin-4-yl)hexanoic acid: Similar structure but with a piperidine ring instead of a morpholine ring.
6-(Pyrrolidin-4-yl)hexanoic acid: Contains a pyrrolidine ring instead of a morpholine ring.
6-(Diethylamino)hexanoic acid: Features a diethylamino group instead of a morpholine ring.
Uniqueness
6-Morpholinohexanoic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring enhances the compound’s solubility in water and its ability to form hydrogen bonds, making it a versatile intermediate in various chemical reactions and applications.
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
6-morpholin-4-ylhexanoic acid |
InChI |
InChI=1S/C10H19NO3/c12-10(13)4-2-1-3-5-11-6-8-14-9-7-11/h1-9H2,(H,12,13) |
InChI Key |
KQYBACKUTSSOTD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


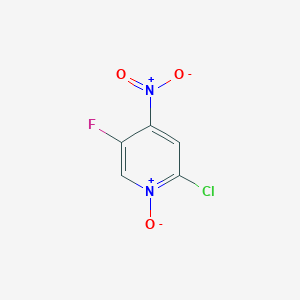

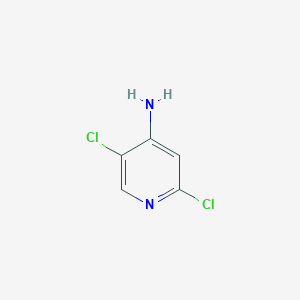
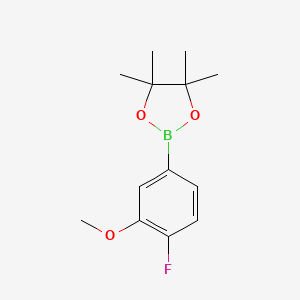


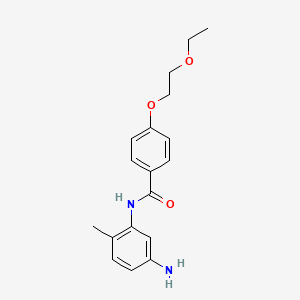

![Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1321999.png)
